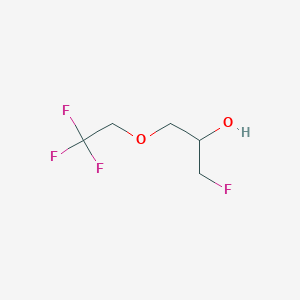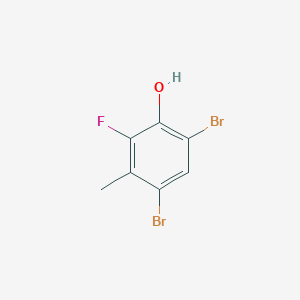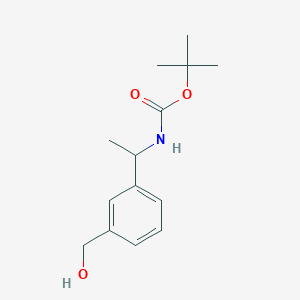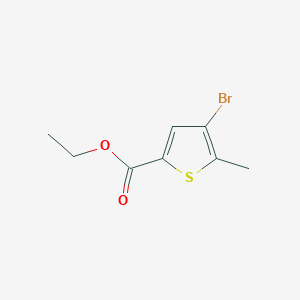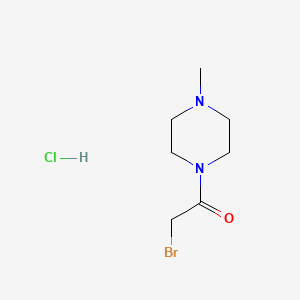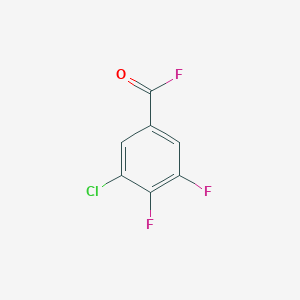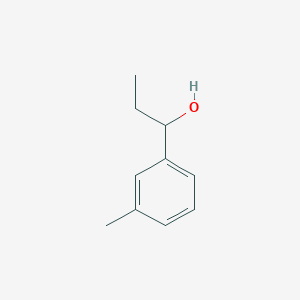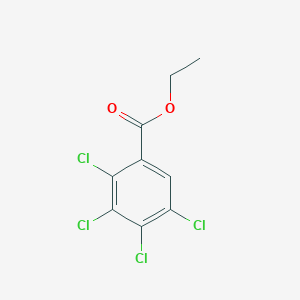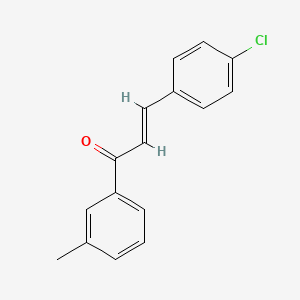
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, most commonly referred to as 4-chloro-3-methylphenylprop-2-en-1-one (CMPP), is a synthetic organic compound that has been used in a variety of scientific research applications. CMPP is an effective building block for the synthesis of other compounds, and has been studied for its potential to act as a drug target.
Mechanism of Action
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one binds to certain receptors in the body, such as the G-protein coupled receptors (GPCRs). When 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one binds to these receptors, it alters their activity, which in turn can lead to changes in gene expression and other physiological effects.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been shown to reduce inflammation and reduce pain. 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has also been shown to have an effect on the central nervous system, as it has been shown to reduce anxiety and improve mood. Additionally, 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been shown to have an effect on the cardiovascular system, as it has been shown to reduce blood pressure.
Advantages and Limitations for Lab Experiments
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is a potent compound that can be used to study a variety of biological processes. Additionally, 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is relatively stable, and has a low toxicity profile. However, there are some limitations to using 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one in lab experiments. It is difficult to purify 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, and it can be degraded by light and heat. Additionally, 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
Future Directions
There are a number of potential future directions for research involving 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one. One potential direction is to further explore its potential as a drug target. 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has already been shown to bind to certain receptors in the body, and further research could be conducted to explore the effects of 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one on these receptors. Additionally, further research could be conducted to explore the potential of 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one as a modulator of gene expression. Additionally, further research could be conducted to explore the effects of 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one on the cardiovascular system, as well as its potential to reduce inflammation and pain. Finally, further research could be conducted to explore the potential of 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one as a therapeutic agent in the treatment of various diseases.
Synthesis Methods
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be synthesized through a variety of methods. The most common method is a Grignard reaction, in which a Grignard reagent is reacted with a halogenated aromatic compound. In the case of 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, the Grignard reagent is a 3-methylphenylmagnesium bromide, and the halogenated aromatic compound is 4-chlorobenzaldehyde. The reaction results in the formation of 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, as well as other byproducts. Other methods of synthesis have been developed, including the use of a palladium-catalyzed Heck reaction and a palladium-catalyzed Suzuki coupling.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been extensively studied in scientific research. One of the most common applications is as an intermediate in the synthesis of other compounds. 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has also been studied for its potential to act as a drug target, as it has been shown to bind to certain receptors in the body and alter their activity. Additionally, 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been studied for its potential to act as a modulator of gene expression.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-11H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXKVQLJBJHFCT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




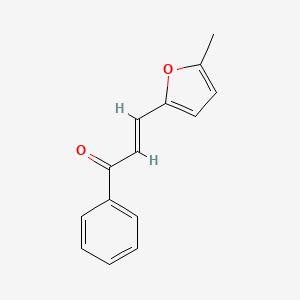
![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)
